molecular formula C10H22ClN B2649238 4-Pentan-3-ylpiperidine;hydrochloride CAS No. 2416234-61-0

4-Pentan-3-ylpiperidine;hydrochloride

Cat. No.: B2649238
CAS No.: 2416234-61-0
M. Wt: 191.74
InChI Key: JXKWWRSXIDJLPY-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 4-Pentan-3-ylpiperidine;hydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The preparation of piperidine derivatives often involves multi-component reactions (MCRs) such as the Strecker synthesis, the Hantzsch synthesis, and the Mannich reaction . These reactions typically require specific reagents and conditions, such as aldehydes, ammonia, and 1,3-dicarbonyl compounds, to form the desired piperidine ring structure.

Chemical Reactions Analysis

4-Pentan-3-ylpiperidine;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in nucleophilic substitution reactions, where it reacts with nucleophiles to form new products . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Pentan-3-ylpiperidine;hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Additionally, this compound is used in industrial applications, such as the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Pentan-3-ylpiperidine;hydrochloride involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the application, it generally involves binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of neurotransmitter release .

Comparison with Similar Compounds

4-Pentan-3-ylpiperidine;hydrochloride can be compared with other piperidine derivatives, such as substituted piperidines, spiropiperidines, and piperidinones . These compounds share a similar piperidine ring structure but differ in their substituents and functional groups. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. Similar compounds include 4-Phenylpiperidine, 4-Benzylpiperidine, and 4-Methylpiperidine .

Properties

IUPAC Name

4-pentan-3-ylpiperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N.ClH/c1-3-9(4-2)10-5-7-11-8-6-10;/h9-11H,3-8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMDXHTVETXTIRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1CCNCC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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